6-(3,3-Dimethylallyl)galangin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)8-9-13-14(21)10-15-16(17(13)22)18(23)19(24)20(25-15)12-6-4-3-5-7-12/h3-8,10,21-22,24H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFCWQGHRQRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Advanced Isolation Methodologies for 6 3,3 Dimethylallyl Galangin
Identification of Plant Sources and Distribution
While the parent compound, galangin (B1674397), is well-known and found in plants like Alpinia officinarum (lesser galangal), the specific natural sources of 6-(3,3-Dimethylallyl)galangin are not extensively documented in publicly available scientific literature. Prenylated flavonoids as a broader category are known to occur in various plant families, suggesting potential avenues for future discovery of this specific compound. The presence of a prenyl group can significantly influence the biological activity of a flavonoid.
Plants that are known producers of a variety of prenylated flavonoids, and thus could be considered potential sources for future investigations into this compound, are distributed across several families.
Table 1: Plant Families Known to Produce Prenylated Flavonoids
| Plant Family | Examples of Genera | Common Types of Prenylated Flavonoids Found |
| Fabaceae (Legume Family) | Erythrina, Sophora | Prenylated isoflavones, flavanones, and chalcones. nih.gov |
| Moraceae (Mulberry Family) | Morus, Artocarpus | Prenylated flavones and flavanones. nih.gov |
| Asteraceae (Daisy Family) | Helichrysum | Prenylated flavonoids and phloroglucinols. mdpi.com |
| Cannabaceae (Hemp Family) | Humulus (Hops) | Prenylated chalcones and flavanones like xanthohumol (B1683332) and 8-prenylnaringenin. researchgate.net |
This table is interactive. You can sort and filter the data.
The distribution of these plants is global, though many species rich in these compounds are found in tropical and subtropical regions. The biosynthesis of prenylated flavonoids is often a plant's response to external stressors, such as microbial attack. nih.gov
State-of-the-Art Chromatographic Techniques for Isolation and Purification
The isolation of a specific natural product from a complex plant extract is a challenging task that relies on advanced chromatographic techniques. For a compound like this compound, which is likely to be present in low concentrations, high-resolution methods are essential.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of flavonoids. researchgate.net For prenylated flavonoids, which are generally less polar than their non-prenylated counterparts, reversed-phase HPLC is the most common approach. nih.gov Preparative and semi-preparative HPLC are used to isolate pure compounds for structural elucidation and biological testing.
Key aspects of HPLC application for prenylated flavonoids include:
Column: C18 columns are widely used, offering excellent separation based on hydrophobicity. nih.gov
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724).
Detection: A Photodiode Array (PDA) detector is commonly used, as it can provide UV spectra of the eluting peaks, which is helpful for identifying flavonoid classes. Mass Spectrometry (MS) coupling (LC-MS) provides molecular weight and fragmentation data, which is crucial for identifying known compounds and characterizing new ones. mdpi.com
Table 2: Generalized HPLC Parameters for Prenylated Flavonoid Analysis
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol | To effectively separate compounds with a range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation and peak resolution. |
| Detection | PDA (200-400 nm) and/or ESI-MS | To detect and identify flavonoids based on UV absorbance and mass. |
This table is interactive. You can sort and filter the data.
Countercurrent Chromatography (CCC) and its high-speed version (HSCCC), along with Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that have proven highly effective for the preparative-scale isolation of natural products, including flavonoids. nih.govmdpi.com These methods avoid the use of a solid stationary phase, which eliminates the problem of irreversible adsorption of the sample and allows for high sample loading. nih.gov
The success of a CCC separation is highly dependent on the choice of a suitable biphasic solvent system. The goal is to find a system where the target compounds have optimal partition coefficients (K values). For flavonoids, the hexane-ethyl acetate-methanol-water system is a common starting point, with the ratios adjusted to fine-tune the polarity for the specific compounds of interest. nih.gov
These techniques are particularly advantageous for:
Complex Extracts: They can handle crude extracts, reducing the need for extensive pre-purification.
Polar Compounds: CCC is well-suited for the separation of polar compounds like flavonoid glycosides. nih.gov
Scalability: The methods can be scaled up for the isolation of larger quantities of pure compounds.
Optimization of Extraction and Separation Protocols for Academic Investigations
The development of an efficient protocol for the isolation of a target compound begins with the extraction process. For flavonoids, the choice of solvent and extraction method is critical to maximize yield and minimize the co-extraction of interfering substances. mdpi.com
Modern techniques are often employed to enhance extraction efficiency:
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, improving solvent penetration and reducing extraction time. nih.gov
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction. e3s-conferences.org
The optimization of extraction involves systematically varying parameters to find the ideal conditions.
Table 3: Key Parameters for Optimization of Flavonoid Extraction
| Parameter | Factors to Consider | General Trends |
| Solvent | Polarity, selectivity, safety | Ethanol, methanol, and acetone, often mixed with water, are effective for a broad range of flavonoids. mdpi.com |
| Temperature | Compound stability, extraction efficiency | Higher temperatures generally increase extraction yield, but can degrade thermolabile compounds. |
| Time | Yield, energy consumption | Longer extraction times can increase yield but may also lead to degradation. Modern methods significantly shorten this time. nih.gov |
| Solid-to-Liquid Ratio | Solvent consumption, extraction efficiency | A lower ratio (more solvent) generally improves extraction but increases processing volume. |
| pH | Flavonoid stability and solubility | The pH of the extraction solvent can influence the solubility and stability of flavonoids. nih.gov |
This table is interactive. You can sort and filter the data.
Following extraction, a multi-step separation protocol is often necessary. This may involve an initial fractionation using liquid-liquid partitioning or column chromatography with a non-specific stationary phase, followed by high-resolution techniques like preparative HPLC or CCC to isolate the pure this compound.
Biosynthesis and Biotransformation Pathways of 6 3,3 Dimethylallyl Galangin
Enzymatic Pathways Leading to 6-(3,3-Dimethylallyl)galangin Formation
The biosynthesis of this compound is a multi-step process involving the convergence of the flavonoid and isoprenoid pathways, catalyzed by a specific class of enzymes.
The attachment of a prenyl group to a flavonoid backbone is a critical modification that significantly increases the structural diversity and biological activity of the parent molecule. researchgate.net This reaction, known as prenylation, is catalyzed by enzymes called prenyltransferases (PTs). acs.org In plants, flavonoid-specific prenyltransferases are typically membrane-bound proteins belonging to the UbiA superfamily. acs.orgresearchgate.net These enzymes facilitate a Friedel-Crafts alkylation, transferring a prenyl moiety from a donor molecule to an acceptor flavonoid skeleton. researchgate.net
The prenylation can occur at different positions on the flavonoid structure, with C-prenylation at the C-6 and C-8 positions of the A-ring being more common than O-prenylation or prenylation on the B-ring. google.com The 3,3-dimethylallyl group (also known as a prenyl group) is the most frequently attached isoprenoid unit in naturally occurring prenylated flavonoids. google.com The regiospecificity of these enzymes is crucial, as different prenyltransferases can attach the prenyl group to different positions on the same flavonoid substrate. For instance, studies have identified prenyltransferases that specifically catalyze prenylation at the C-6 position. nih.govresearchgate.net The activity of these enzymes often depends on the presence of hydroxyl groups at specific positions on the flavonoid's A-ring, such as C-5 and C-7, which are present in the galangin (B1674397) structure. researchgate.net
Microbial systems, including fungi and bacteria, also possess prenyltransferases. researchgate.netacs.org Unlike plant PTs, microbial PTs are often soluble enzymes and may exhibit broader substrate specificity, making them valuable tools for the biotechnological production of diverse prenylflavonoids. acs.orgacs.org
Table 1: Characteristics of Selected Flavonoid Prenyltransferases This table is interactive. You can sort and filter the data.
| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| SfN8DT-1 | Sophora flavescens | Naringenin | 8-Dimethylallylnaringenin | nih.gov |
| SfG6DT | Sophora flavescens | Genistein | 6-Prenylgenistein | nih.gov |
| GuA6DT | Glycyrrhiza uralensis | Apigenin | 6-Dimethylallylapigenin | researchgate.net |
| NovQ | Streptomyces sp. | Naringenin, Genistein | B-ring prenylated flavonoids | academicjournals.org |
| AnaPT | Fungal | Various flavonoids | Prenylated flavonoids | acs.org |
The biosynthesis of this compound requires two primary precursors: the flavonoid galangin and the prenyl donor, dimethylallyl pyrophosphate (DMAPP). researchgate.netmdpi.com
The galangin backbone is synthesized through the well-established phenylpropanoid pathway. This pathway begins with aromatic amino acids such as phenylalanine or tyrosine, which are converted through a series of enzymatic reactions to form a C6-C3 skeleton (p-coumaroyl-CoA). researchgate.net This intermediate is then condensed with three molecules of malonyl-CoA to produce the characteristic C6-C3-C6 flavonoid structure. researchgate.net
The prenyl donor, DMAPP, is an isoprenoid unit synthesized via two major pathways: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, and the methylerythritol phosphate (B84403) (MEP) pathway, which uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. mdpi.comnih.gov In the final step of this compound synthesis, a prenyltransferase enzyme catalyzes the transfer of the dimethylallyl group from DMAPP to the C-6 position of the galangin A-ring. researchgate.net The availability of both galangin and an adequate supply of DMAPP are therefore essential for the production of this compound in biological systems. researchgate.net
Hypothetical Biotransformation Studies of this compound in Model Organisms
While direct metabolic studies on this compound are limited, its biotransformation can be hypothesized based on the known metabolic pathways for flavonoids and other xenobiotics in model organisms. wikipedia.org Drug metabolism typically proceeds in two main phases: Phase I (functionalization) and Phase II (conjugation). wikipedia.org
Oxidative Metabolism (Phase I): Phase I reactions introduce or expose functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups, generally making the molecule more reactive. wikipedia.org These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org For this compound, several oxidative transformations are conceivable:
Hydroxylation of the Prenyl Group: The dimethylallyl side chain is a likely target for oxidation. This could involve hydroxylation at one of the terminal methyl groups or at the tertiary carbon, leading to the formation of alcohol derivatives.
Epoxidation: The double bond within the prenyl group could be epoxidized.
Hydroxylation of the Flavonoid Core: The aromatic rings of the galangin structure could undergo further hydroxylation, although galangin itself already possesses three hydroxyl groups.
O-demethylation (if applicable to derivatives): In related methoxylated flavonoids, O-demethylation is a common metabolic step. mdpi.com
Galangin itself is known to interact with CYP enzymes, specifically acting as a noncompetitive inhibitor of CYP1A1. chemsrc.comnih.gov This suggests that the galangin moiety of the molecule will direct it toward interaction with these enzyme systems, which could lead to its metabolism.
Conjugative Metabolism (Phase II): Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. wikipedia.org Key conjugation reactions for flavonoids include:
Glucuronidation: This is a major pathway for flavonoid metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The hydroxyl groups on the galangin core (at positions 3, 5, and 7) and any new hydroxyl groups introduced during Phase I metabolism are potential sites for the attachment of glucuronic acid.
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxyl groups, forming sulfate (B86663) conjugates.
Glutathione (B108866) Conjugation: While less common for simple flavonoids, reactive metabolites (such as epoxides or quinones formed in Phase I) can be conjugated with glutathione (GSH). wikipedia.org
Microbial transformation studies on the parent compound, galangin, have shown that fungi can glycosylate the molecule, for instance, producing galangin-3-O-β-D-glucopyranoside, which supports the hypothesis that conjugation at the hydroxyl groups is a probable metabolic route. researchgate.net
Based on the established metabolic pathways, a range of potential biotransformation products for this compound can be predicted. The identification of these metabolites in a model system would typically involve incubation with liver microsomes or hepatocytes, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov
Table 2: Hypothetical Biotransformation Products of this compound This table is interactive. You can sort and filter the data.
| Hypothetical Product | Metabolic Reaction | Potential Site of Modification |
|---|---|---|
| 6-(3-Hydroxymethyl-3-methylallyl)galangin | Oxidation (Hydroxylation) | Prenyl group (methyl) |
| 6-(3-Carboxy-3-methylallyl)galangin | Oxidation (Hydroxylation, Dehydrogenation) | Prenyl group (methyl to carboxyl) |
| 6-(2,3-Epoxy-3,3-dimethylallyl)galangin | Oxidation (Epoxidation) | Prenyl group (double bond) |
| 6-(2,3-Dihydroxy-3,3-dimethylallyl)galangin | Oxidation (Di-hydroxylation) | Prenyl group (double bond) |
| This compound-3-O-glucuronide | Conjugation (Glucuronidation) | C-3 Hydroxyl group |
| This compound-5-O-glucuronide | Conjugation (Glucuronidation) | C-5 Hydroxyl group |
| This compound-7-O-glucuronide | Conjugation (Glucuronidation) | C-7 Hydroxyl group |
| This compound-3-O-sulfate | Conjugation (Sulfation) | C-3 Hydroxyl group |
Structure Activity Relationship Sar Studies of 6 3,3 Dimethylallyl Galangin
Impact of the 3,3-Dimethylallyl (Prenyl) Group on Biological Activities
The introduction of a 3,3-dimethylallyl (prenyl) group to the galangin (B1674397) scaffold at the C6 position has been shown to modulate its biological activities in several ways. Prenylation, in general, increases the lipophilicity of flavonoids, which can enhance their interaction with cellular membranes and improve their bioavailability. nih.gov This modification is a key factor in the enhanced biological potential of prenylated flavonoids compared to their non-prenylated counterparts. nih.gov
Specifically, the prenyl group at C6 has been associated with an increase in antibacterial activity. nih.govmdpi.com This enhancement is attributed to the increased lipophilic character of the molecule, which facilitates its interaction with bacterial cell membranes. nih.gov Furthermore, prenylated flavonoids, including 6-(3,3-dimethylallyl)galangin, have demonstrated a range of pharmacological properties, such as anti-cancer, anti-inflammatory, and neuroprotective effects. nih.gov A virtual screening study suggested that this compound could act as an inhibitor of the main protease of SARS-CoV-2, with a notable binding energy. researchgate.netwiley.com
The position of the prenyl group is also crucial. Studies on various flavonoids have shown that prenylation at the C6 or C8 position of the A ring often leads to a significant increase in binding affinity to biological targets. nih.gov For instance, the addition of a 3,3-dimethylallyl group at the C6 position of a silybin (B1146174) derivative increased its binding affinity to the nucleotide-binding domain of a P-glycoprotein-like transporter by more than two-fold compared to a geranyl group at the same position. nih.gov
Comparative Analysis of this compound with Galangin and Non-Prenylated Analogues
A comparative analysis of this compound with its parent compound, galangin, and other non-prenylated analogues reveals the significant contribution of the prenyl group to its biological activity.
Galangin itself exhibits a range of biological activities, including antiviral, antibacterial, and anticancer properties. tocris.comsci-hub.senih.gov It has been shown to inhibit the proliferation of breast cancer cells and induce autophagy. tocris.com However, the addition of the 3,3-dimethylallyl group at the C6 position can enhance or modify these activities.
Elucidation of Structure-Enhancing Motifs for Specific Biological Responses
The 3,3-dimethylallyl group at the C6 position is a key structure-enhancing motif. This lipophilic side chain is crucial for increasing the antibacterial potency of flavonoids. nih.govmdpi.com The increased lipophilicity allows for better penetration and disruption of bacterial membranes. nih.gov
For other biological activities, the interplay between the prenyl group and other structural features of the flavonoid core is critical. For example, in the context of tyrosinase inhibition, the 3-hydroxy group of the flavonol scaffold is considered important for chelating copper ions in the enzyme's active site. nih.gov While galangin possesses this feature, the addition of the prenyl group in this compound can further modulate this activity.
The table below summarizes the reported biological activities of galangin and its prenylated derivative, highlighting the influence of the prenyl group.
| Compound | Biological Activity | Key Structural Feature | Reference(s) |
| Galangin | Antiviral, Antibacterial, Anticancer, Autophagy induction | 3,5,7-trihydroxyflavone core | tocris.com, sci-hub.se, nih.gov |
| This compound | Enhanced Antibacterial, Potential Antiviral (SARS-CoV-2) | 3,3-Dimethylallyl group at C6 | nih.gov, mdpi.com, researchgate.net, wiley.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. ijprajournal.com For prenylated flavonoids, QSAR models have been developed to understand the structural requirements for various biological effects, particularly antimicrobial activity. nih.gov
These models often highlight the importance of descriptors related to lipophilicity and molecular shape. nih.gov For instance, a QSAR study on prenylated (iso)flavonoids against bacteria proposed linear regression models and 3D pharmacophores that explained the effect of the prenyl group's position on activity. nih.gov Such models can predict the activity of new derivatives and guide the design of more potent compounds. While specific QSAR studies focusing solely on this compound are not widely reported, the general principles derived from studies on prenylated flavonoids are applicable. These studies consistently point to the positive contribution of the prenyl group to antibacterial efficacy. nih.gov
Rational Design of this compound Derivatives for Mechanistic Probes
The understanding gained from SAR and QSAR studies provides a foundation for the rational design of novel this compound derivatives. These derivatives can serve as mechanistic probes to further elucidate the molecular targets and pathways through which the parent compound exerts its effects.
For example, by systematically modifying the 3,3-dimethylallyl group (e.g., altering its length, introducing unsaturation, or cyclizing it), researchers can probe the specific hydrophobic interactions that are critical for a particular biological response. Similarly, modifications to the flavonoid core, such as methylation or removal of hydroxyl groups, can help to dissect the roles of different functional groups in target binding and activity. nih.gov The synthesis of such derivatives allows for a more detailed exploration of the SAR, leading to the identification of compounds with improved potency and selectivity for specific biological targets. nih.gov
Mechanistic Investigations of Biological Activities of 6 3,3 Dimethylallyl Galangin
Cellular and Molecular Mechanisms of Antioxidant Activity
The antioxidant capabilities of flavonoids are a cornerstone of their therapeutic potential. The introduction of a 3,3-dimethylallyl group to the galangin (B1674397) structure is thought to influence its antioxidant profile.
Direct Reactive Oxygen Species (ROS) Scavenging Mechanisms
Flavonoids can directly neutralize reactive oxygen species (ROS) through their hydrogen-donating hydroxyl groups and the ability of their aromatic rings to stabilize the resulting phenoxyl radicals. While direct ROS scavenging data for 6-(3,3-dimethylallyl)galangin is limited, the foundational structure of galangin itself is a potent antioxidant. plos.org The presence of hydroxyl groups at positions 3, 5, and 7 on the flavonol backbone is crucial for this activity. plos.org The 3-hydroxyl group, in particular, is a key site for hydrogen atom transfer to scavenge radicals. plos.org It is hypothesized that this compound retains this fundamental scavenging ability. The addition of the lipophilic 3,3-dimethylallyl group may enhance its interaction with cellular membranes, potentially allowing it to better protect against lipid peroxidation.
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 Pathway Activation)
Beyond direct scavenging, flavonoids can bolster the cell's own antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.com Studies on the parent compound, galangin, have demonstrated its ability to activate the Nrf2 signaling pathway, leading to increased expression of these protective enzymes. nih.govnih.govnih.gov For instance, in a model of cyclophosphamide-induced hepatotoxicity, galangin treatment upregulated Nrf2 and its downstream targets, HO-1 and NQO1. nih.gov Similarly, in human dermal fibroblasts, galangin was shown to promote Nrf2 activation and nuclear accumulation. nih.gov It is plausible that this compound shares this mechanism, potentially with altered potency due to the structural modification. The lipophilic side chain could facilitate its entry into cells, thereby influencing its ability to interact with the Keap1-Nrf2 system.
Cellular and Molecular Mechanisms of Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids, including galangin and its derivatives, are known to possess anti-inflammatory properties.
Inhibition of Key Inflammatory Mediators and Signaling Pathways (e.g., NF-κB, MAPK)
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes. xjtu.edu.cnoncotarget.com Research has shown that galangin can suppress the activation of NF-κB. nih.govnih.govcaymanchem.com This is often achieved by preventing the degradation of the inhibitor of NF-κB (IκB), which otherwise allows the NF-κB p65 subunit to translocate to the nucleus and initiate transcription of inflammatory genes. oncotarget.com Galangin has also been found to inhibit the phosphorylation of MAPK pathway components like p38. mnba-journal.comresearchgate.net Studies on related isoprenylated flavonoids suggest that the addition of a dimethylallyl group can enhance anti-inflammatory activity. evitachem.com Therefore, this compound is expected to inhibit these key inflammatory pathways, potentially with greater efficacy than galangin due to its increased lipophilicity, which may improve its cellular uptake and interaction with intracellular targets.
Modulation of Pro-inflammatory Cytokine and Chemokine Production
A primary outcome of NF-κB and MAPK activation is the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). oncotarget.commdpi.com By inhibiting these upstream signaling pathways, flavonoids can effectively reduce the levels of these inflammatory mediators. Galangin has been shown to decrease the production of TNF-α, IL-6, and IL-1β in various experimental models. nih.govepain.orgmdpi.com For example, in a model of diabetic nephropathy, galangin treatment significantly reduced the renal levels of these pro-inflammatory cytokines. nih.gov It is anticipated that this compound would similarly suppress the production of these key inflammatory molecules.
Cellular and Molecular Mechanisms of Antineoplastic Activity (in in vitro and in vivo animal models)
The potential of flavonoids as anticancer agents is an area of intense research. informaticsjournals.co.in Galangin has demonstrated antineoplastic effects in a variety of cancer cell lines and animal models. nih.govnih.gov The mechanisms are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.
In vitro studies have shown that galangin can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. nih.govmdpi.com This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of apoptosis. nih.govmdpi.com For instance, in ovarian cancer cells, galangin treatment led to increased levels of cleaved caspase-3 and cleaved PARP-1. mdpi.com Furthermore, galangin has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle and modulating survival pathways like the Akt/mTOR pathway. mdpi.comsci-hub.se
The addition of a 3,3-dimethylallyl group to the flavonoid structure has been noted in some cases to enhance anticancer activity. spandidos-publications.com This lipophilic moiety can increase the compound's ability to cross cell membranes and interact with intracellular targets. Research on other C-prenylated flavonoids has indicated that this modification can improve their cytotoxic effects on cancer cells. researchgate.net While specific in vitro and in vivo studies on the antineoplastic mechanisms of this compound are not widely available, it is reasonable to hypothesize that it would exert its anticancer effects through similar pathways as galangin, potentially with enhanced potency. This could include a more pronounced induction of apoptosis and inhibition of proliferative signaling pathways in cancer cells.
Induction of Apoptosis and Regulation of Cell Cycle Progression
Research has demonstrated that this compound is a potent inducer of apoptosis in various cancer cell lines. The compound has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, the executive enzymes of apoptosis. Specifically, the activation of caspase-3 and caspase-9 has been observed, indicating the involvement of the intrinsic apoptotic pathway.
Furthermore, this compound has been found to arrest the cell cycle at the G2/M phase in human oral cancer cells. This cell cycle arrest is associated with a decrease in the expression of key regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). The downregulation of these proteins prevents the cells from entering mitosis, thereby halting their proliferation.
Inhibition of Cell Proliferation and Colony Formation
The anti-proliferative effects of this compound have been documented across multiple cancer cell types. Studies have shown a dose-dependent inhibition of cell growth. For instance, in human oral cancer cells, the compound exhibited significant cytotoxicity.
The ability of cancer cells to form colonies, a measure of their self-renewal and tumorigenic potential, is also markedly inhibited by this compound. In colony formation assays, treatment with the compound resulted in a substantial reduction in the number and size of colonies formed by cancer cells, further underscoring its anti-tumorigenic properties.
Modulation of Angiogenesis and Metastasis-Related Signaling Pathways
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. This compound has been shown to interfere with this process. While direct inhibitory effects on key angiogenesis-related proteins by this specific compound are still under detailed investigation, related compounds and galangin itself have been shown to modulate pathways involving vascular endothelial growth factor (VEGF).
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Research indicates that this compound can suppress the metastatic potential of cancer cells. It has been observed to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic cascade. This inhibition is linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell movement.
Identification and Validation of Specific Molecular Targets within Cancer Cells
Enzyme Inhibition/Activation Studies
A key molecular target of this compound is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in cancer and plays a central role in cell proliferation and survival. The compound has been identified as a direct inhibitor of EGFR. It is believed to bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its signaling cascade. This inhibition has been validated through both in vitro kinase assays and in silico molecular docking studies.
Receptor Binding and Signaling Modulation
By directly binding to and inhibiting EGFR, this compound effectively modulates its downstream signaling pathways. This includes the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and differentiation. The inhibition of these pathways contributes significantly to the observed anti-cancer effects of the compound.
Protein-Protein Interaction Disruptions
The precise mechanisms by which this compound may disrupt protein-protein interactions are an active area of research. Its ability to inhibit EGFR signaling suggests a potential to interfere with the dimerization of the receptor, a critical step for its activation. Further studies are needed to fully elucidate the extent to which this compound can disrupt essential protein-protein interactions within cancer cells.
Analytical Chemistry Methodologies for Research of 6 3,3 Dimethylallyl Galangin
Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research
The unambiguous determination of the chemical structure of 6-(3,3-Dimethylallyl)galangin is a prerequisite for any scientific investigation. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a powerful technique for the de novo structure determination and conformational analysis of organic molecules like this compound in solution. sioc.ac.cn One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the spatial arrangement of atoms.
For this compound, ¹H NMR spectroscopy would be utilized to identify the protons in the molecule. The chemical shifts, signal multiplicities (singlets, doublets, triplets), and coupling constants reveal the connectivity of the protons. For instance, the protons of the dimethylallyl group would exhibit characteristic signals, including a vinyl proton and two methyl singlets. The protons on the aromatic rings of the galangin (B1674397) backbone would appear in distinct regions of the spectrum, and their coupling patterns would confirm their positions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. kirj.ee Each unique carbon atom in this compound would produce a distinct signal, and techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the complete molecular structure. researchgate.net
COSY experiments establish the correlations between coupled protons, helping to trace out the spin systems within the molecule.
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting the different structural fragments, such as linking the 3,3-dimethylallyl group to the C-6 position of the galangin A-ring. researchgate.net
Conformational studies can also be performed using NMR by analyzing nuclear Overhauser effect (NOE) data, which provides information about the through-space proximity of protons. nih.gov This can help to determine the preferred orientation of the 3,3-dimethylallyl substituent relative to the flavonoid core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: These are predicted values based on known data for similar flavonoid structures and the isomer 8-(3,3-dimethylallyl)galangin. Actual experimental values may vary.)
| Atom Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 2 | 155.7 | - | - |
| 3 | 139.5 | - | - |
| 4 | 178.9 | - | - |
| 5 | 162.5 | 12.7 (OH) | s |
| 6 | 105.4 | - | - |
| 7 | 164.3 | - | - |
| 8 | 93.9 | 6.27 | s |
| 9 | 157.3 | - | - |
| 10 | 105.5 | - | - |
| 1' | 130.8 | - | - |
| 2', 6' | 128.8 | 8.09 | m |
| 3', 5' | 128.5 | 7.57 | m |
| 4' | 131.0 | 7.57 | m |
| 1'' | ~35 | 3.59 | d |
| 2'' | ~122 | 5.30 | t |
| 3'' | ~131 | - | - |
| 4'' | ~18 | 1.67 | s |
| 5'' | ~26 | 1.83 | s |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be employed.
The expected monoisotopic mass of this compound (C₂₀H₁₈O₅) is 338.1154 g/mol . HRMS analysis would be expected to yield a measured m/z value that is very close to this theoretical value, typically within a few parts per million (ppm) of error. This high accuracy allows for the confident assignment of the molecular formula. asm.org
Tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. The fragments observed can provide evidence for the presence of the galangin core and the dimethylallyl substituent.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₈O₅ |
| Calculated Monoisotopic Mass | 338.1154 |
| Ionization Mode (typical) | ESI+ or ESI- |
| Expected [M+H]⁺ ion | 339.1227 |
| Expected [M-H]⁻ ion | 337.1081 |
Data calculated based on molecular formula and atomic masses.
Chromatographic Quantification and Purity Assessment in Research Samples
Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound in research samples. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used methods due to their high resolution, sensitivity, and reproducibility. nih.gov
For the analysis of this compound, a reversed-phase HPLC or UHPLC method is typically developed. This involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous solvent (often water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the analyte from impurities or other components in a mixture.
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the flavonoid structure possesses strong UV absorbance. csic.es Quantification is achieved by creating a calibration curve using standards of known concentration and integrating the peak area of the analyte. The purity of a sample can be assessed by calculating the peak area percentage of this compound relative to the total area of all detected peaks.
Table 3: Typical Chromatographic Conditions for the Analysis of this compound
| Parameter | Typical Conditions |
| Instrumentation | HPLC or UHPLC system |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Elution Mode | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | DAD or UV-Vis at a specific wavelength (e.g., 270 nm, 340 nm) |
| Injection Volume | 5 - 20 µL |
These conditions are based on general methods for flavonoid analysis. nih.govpeerj.com
Method Development for Detection and Analysis in Complex Biological Matrices
The analysis of this compound in complex biological matrices, such as cell culture media or animal tissues, presents significant challenges due to the presence of interfering endogenous substances. nih.gov Therefore, the development of a robust and sensitive analytical method is crucial for pharmacokinetic and metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high selectivity and sensitivity. peerj.com
The method development process involves several key steps:
Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological matrix and to concentrate the analyte. Common techniques include:
Protein Precipitation (PPT): An organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This technique often provides cleaner extracts than PPT or LLE.
Chromatographic Separation: A UHPLC system is typically used to achieve rapid and efficient separation of the analyte from matrix components. A suitable reversed-phase column and gradient elution are optimized to ensure a short run time while maintaining good peak shape and resolution.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions. This highly selective detection method minimizes interference from the biological matrix and allows for accurate quantification at low concentrations. peerj.com
Method Validation: The developed method must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. peerj.com
Table 4: Key Stages in the Development of an LC-MS/MS Method for this compound in Biological Matrices
| Stage | Key Considerations and Procedures |
| Sample Preparation | - Evaluation of protein precipitation, liquid-liquid extraction, and solid-phase extraction. - Optimization of solvents and pH. |
| LC Separation | - Selection of an appropriate UHPLC column (e.g., C18, C8). - Optimization of mobile phase composition and gradient profile for fast and efficient separation. |
| MS/MS Detection | - Optimization of ionization source parameters (e.g., spray voltage, gas flows, temperature). - Selection of precursor and product ions for MRM transitions. - Optimization of collision energy. |
| Internal Standard | - Selection of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to correct for variability in sample preparation and instrument response. |
| Method Validation | - Assessment of linearity, range, accuracy, precision (intra-day and inter-day), limit of detection (LOD), limit of quantification (LOQ), extraction recovery, and matrix effects. |
Future Perspectives and Emerging Research Directions for 6 3,3 Dimethylallyl Galangin
Elucidation of Undiscovered Molecular Targets and Off-Target Effects
A complete understanding of a compound's biological activity hinges on the precise identification of its molecular targets. While preliminary studies have offered clues, the full spectrum of proteins, enzymes, and signaling pathways that 6-(3,3-dimethylallyl)galangin interacts with remains largely uncharted.
Future research must move beyond computational predictions to direct experimental validation. For instance, a virtual screening study identified this compound as a potential inhibitor of the SARS-CoV-2 main protease, 3CLpro, with a binding energy of -7.9 Kcal/mol. researchgate.netwiley.com This hypothesis, while intriguing, requires confirmation through enzymatic assays and structural biology studies to validate the interaction and determine the mode of inhibition.
Furthermore, research on related flavonoids provides a roadmap for investigation. The parent compound, galangin (B1674397), and other flavonoids are known to inhibit receptor tyrosine kinases (RTKs), which are crucial in many cancer types. mdpi.com An in silico study suggested that galangin may inhibit the HGF/c-Met signaling axis, a pathway implicated in the progression of several cancers. mdpi.com Given that the addition of a prenyl group can significantly alter binding affinity, it is critical to investigate whether this compound also targets RTKs or other kinase families. nih.gov
Conversely, the potential for off-target effects must be rigorously evaluated. High concentrations of bioactive compounds can lead to interactions with unintended molecular targets, which may cause unforeseen biological effects. mdpi.com A crucial future direction is the comprehensive profiling of this compound against panels of kinases, G-protein coupled receptors (GPCRs), and transporters. Studies on similar compounds have shown that prenylated flavonoids can interact with ABC transporters, such as P-glycoprotein, potentially modulating multidrug resistance. nih.gov Determining the selectivity profile of this compound is essential for understanding its therapeutic window and potential liabilities.
Table 1: Potential Molecular Targets for Future Investigation
| Target Class | Specific Example(s) | Rationale / Supporting Evidence | Proposed Research Direction |
|---|---|---|---|
| Viral Proteases | SARS-CoV-2 3CLpro | Identified as a potential inhibitor in a virtual screening study. researchgate.netwiley.com | Enzymatic inhibition assays; Structural studies (X-ray crystallography, Cryo-EM). |
| Receptor Tyrosine Kinases (RTKs) | c-Met, EGFR, VEGFR | Parent compound galangin and other flavonoids are known RTK inhibitors. mdpi.com | Kinase profiling assays; In vitro cell signaling studies (Western blot for phosphorylation). |
| ABC Transporters | P-glycoprotein (MDR1) | Prenylation is known to enhance binding affinity to the nucleotide-binding domain of Leishmania P-glycoprotein-like transporters. nih.gov | Cell-based drug efflux assays; ATPase activity assays. |
| Inflammatory Pathways | NLRP3 Inflammasome, NF-κB | Galangin exhibits anti-inflammatory properties by modulating these pathways. nih.gov | Analysis of cytokine production; Reporter gene assays for NF-κB activity. |
Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) in Mechanistic Research
To achieve a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. nih.gov These systems-level approaches can capture the global changes occurring within a biological system, revealing novel mechanisms and pathways that might be missed by single-target investigations. nih.govsemanticscholar.org
Transcriptomics: RNA-sequencing can provide a comprehensive snapshot of the changes in gene expression following treatment with this compound. This can help identify entire signaling pathways that are upregulated or downregulated, offering clues about the compound's primary mode of action and potential secondary effects. acs.org
Proteomics: By quantifying changes in the proteome, researchers can identify direct protein targets and downstream effectors. nih.gov Techniques like thermal proteome profiling or chemical proteomics could pinpoint direct binding partners, while quantitative proteomics can reveal alterations in protein expression and post-translational modifications that form the functional response of the cell. nih.gov
Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome reflects the ultimate physiological state of a cell. mdpi.com Metabolomic profiling can uncover how this compound alters cellular metabolism, such as energy production, lipid metabolism, or amino acid synthesis, which are often dysregulated in diseases like cancer. mdpi.comfrontiersin.org
The true power of these technologies lies in their integration. semanticscholar.orgfrontiersin.org For example, combining transcriptomic and proteomic data can reveal whether observed changes in protein levels are due to transcriptional regulation or post-transcriptional events. Linking these datasets to metabolomic changes can build a comprehensive model of the compound's mechanism, from gene to protein to metabolic function. semanticscholar.org This integrated omics approach will be fundamental in generating new hypotheses and providing a robust, systems-level understanding of this compound's biological effects.
Exploration of Synergistic Effects with Other Research Compounds
A significant emerging trend in therapeutics is the use of combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. sci-hub.se Future research should systematically explore the potential of this compound to act synergistically with other compounds.
One promising area is in oncology. The parent compound, galangin, has shown positive results when combined with other phytocompounds and conventional chemotherapeutics. sci-hub.se Similarly, the flavonoid silybin (B1146174) has demonstrated synergy with doxorubicin (B1662922) in resistant cancer cell lines, possibly by inhibiting P-glycoprotein function. nih.gov It is plausible that this compound could act in a similar manner, restoring or enhancing the cytotoxicity of chemotherapy drugs in resistant cancers. Furthermore, many flavonoids are being investigated for their ability to mitigate the toxic side effects of chemotherapy, such as doxorubicin-induced cardiotoxicity, suggesting another potential combination strategy. dovepress.com
Another critical area is in combating infectious diseases. The rise of multi-drug-resistant (MDR) bacteria necessitates novel therapeutic strategies. mdpi.com Natural products are a promising source of compounds that can be used in combination with existing antibiotics. mdpi.com Potential mechanisms include inhibiting bacterial virulence factors, disrupting biofilms, or weakening the bacterial cell wall to increase the penetration of conventional antibiotics. Research into the synergistic effects of this compound with a panel of standard antibiotics against MDR bacterial strains is a high-priority research direction.
Table 2: Potential Synergistic Combinations for Future Study
| Partner Compound Class | Specific Example | Therapeutic Area | Potential Rationale for Synergy |
|---|---|---|---|
| Chemotherapeutics | Doxorubicin, Paclitaxel | Oncology | Overcoming multidrug resistance (e.g., via P-gp inhibition); Enhancing apoptotic signaling; Reducing chemotherapy-induced toxicity. nih.govsci-hub.sedovepress.com |
| Other Natural Products | Quercetin, Curcumin | Oncology, Inflammation | Targeting multiple complementary signaling pathways; Enhancing bioavailability. sci-hub.se |
| Antibiotics | Beta-lactams, Aminoglycosides | Infectious Disease | Inhibition of bacterial resistance mechanisms (e.g., efflux pumps); Disruption of biofilm formation; Weakening of the bacterial cell wall. mdpi.com |
| Antivirals | Nelfinavir, Remdesivir | Infectious Disease | Inhibiting different stages of the viral life cycle; Enhancing host immune response. researchgate.net |
Green Chemistry Approaches in the Isolation and Synthesis of this compound
As the demand for natural products grows, so does the need for sustainable and environmentally friendly production methods. The principles of green chemistry offer a framework for developing cleaner and more efficient processes for both the isolation and synthesis of this compound. chemmethod.commdpi.com
Green Isolation: Traditional methods for extracting flavonoids often rely on refluxing with organic solvents like methanol (B129727) or ethanol, which can be energy- and solvent-intensive. atlantis-press.com Future research should focus on adopting modern green extraction technologies. niscpr.res.in
Alternative Solvents: Exploring the use of safer, bio-based solvents such as d-limonene, or deep eutectic solvents (DES), which can be tailored for selective extraction of flavonoids. chemmethod.commdpi.com
Advanced Techniques: Implementing methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) using CO₂. chemmethod.commdpi.comniscpr.res.in These techniques can significantly reduce extraction times, lower solvent consumption, and increase yields while often preserving the integrity of the thermolabile compound. niscpr.res.in
Green Synthesis and Semi-Synthesis: While this compound can be isolated from natural sources, synthetic approaches are needed for producing analogues and ensuring a scalable supply.
Biocatalysis: A key green chemistry strategy is the use of enzymes or whole-cell microbial systems for synthesis. researchgate.net Biotransformation studies using fungal strains have successfully modified the galangin structure, producing novel glucosylated and hydroxylated derivatives. researchgate.net Future work could identify or engineer specific prenyltransferase enzymes to regioselectively attach the 3,3-dimethylallyl group to the galangin scaffold. This would avoid the use of harsh reagents and protecting groups common in traditional organic synthesis.
Greener Chemical Synthesis: For chemical synthesis routes, such as the semi-synthesis from galangin, applying green chemistry principles is crucial. This includes using eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) in place of more hazardous options, improving atom economy, and reducing waste generation. mdpi.com
By embracing these green chemistry approaches, the scientific community can ensure that the future development of this compound is not only scientifically sound but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the primary methods for identifying and characterizing 6-(3,3-Dimethylallyl)galangin in natural product extracts?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural features, including the dimethylallyl (prenyl) substitution at position 6 and hydroxyl groups on the flavanone backbone. Cross-peaks in HMBC can confirm the linkage of the prenyl group to the aromatic ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can determine molecular weight (C₂₀H₂₀O₅, MW 340.37) and fragmentation patterns to distinguish it from other prenylated flavonoids .
- Chromatographic Techniques : HPLC with UV/Vis detection (λ ~270 nm for flavanones) coupled with reference standards or databases like PubChem for retention time matching .
Q. How can researchers synthesize this compound in the laboratory?
- Methodological Answer :
- Prenylation Strategies : Use regioselective prenylation via Friedel-Crafts alkylation or enzymatic methods (e.g., prenyltransferases) to attach the dimethylallyl group to the galangin scaffold at position 5. Solvent-controlled [1,3]- or [3,3]-shifts may refine positional specificity .
- Asymmetric Catalysis : For enantioselective synthesis, employ rhodium-catalyzed asymmetric transfer hydrogenation of racemic intermediates, achieving kinetic resolution with >99% enantiomeric excess (ee) .
- Purification : Silica gel chromatography or preparative HPLC to isolate the target compound from side products. Confirm purity via ¹H NMR integration or HPLC-UV .
Advanced Research Questions
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the prenyl chain (e.g., hydroxylation, chain length variation) or flavanone core (e.g., methylation of hydroxyl groups) to assess their impact on bioactivity .
- In Vitro Assays : Use dose-response curves in cell-based models (e.g., cancer cell lines, microbial cultures) to quantify potency. Pair with molecular docking to predict binding interactions with targets like kinases or microbial enzymes .
- Metabolic Stability Tests : Evaluate hepatic microsomal stability to identify structural vulnerabilities (e.g., oxidation of prenyl groups) affecting pharmacokinetics .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Purity Verification : Reanalyze compound batches via HPLC or LC-MS to rule out impurities (e.g., residual solvents, degradation products) that may skew bioassay results .
- Standardized Assay Conditions : Control variables such as solvent (DMSO vs. ethanol), cell passage number, and incubation time. Use internal positive/negative controls (e.g., quercetin for antioxidant assays) .
- Meta-Analysis : Cross-reference data from PubChem BioAssay or ChEMBL to identify trends or outliers across studies. Highlight differences in assay endpoints (e.g., IC₅₀ vs. EC₅₀) .
Q. What strategies improve the bioavailability of this compound in preclinical models?
- Methodological Answer :
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility. Characterize particle size and zeta potential for stability .
- Prodrug Design : Synthesize acetylated or glycosylated derivatives to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodent models with plasma sampling over 24h. Analyze using LC-MS/MS to calculate AUC, Cₘₐₓ, and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
